

An In-depth Technical Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl (E)-3-(1-pyrrolidinyl)crotonate</i>
Cat. No.:	B1581037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **Ethyl (E)-3-(1-pyrrolidinyl)crotonate**. The information is curated for professionals in chemical research and drug development who require detailed data for laboratory and developmental applications.

Core Chemical Properties

Ethyl (E)-3-(1-pyrrolidinyl)crotonate, with CAS number 54716-02-8, is a substituted enamine that serves as a versatile intermediate in organic synthesis.^[1] It is classified as a biochemical reagent and can be utilized as a biological material or organic compound in life science research.^[2]

General and Physical Properties

The fundamental chemical and physical properties of the compound are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: General Chemical Information

Identifier	Value	Source(s)
CAS Number	54716-02-8	[1] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₇ NO ₂	[1] [3] [4] [5]
Molecular Weight	183.25 g/mol	[1] [3] [4]
IUPAC Name	ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate	[5]
Synonyms	Ethyl (E)-3-pyrrolidinocrotonate, (E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate	[1]
InChI Key	MSOQKPxSIHLOGD-CMDGGOBGSA-N	[5] [6]
SMILES	C/C(N1CCCC1)=C/C(OCC)=O	[3]

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Yellow to dark brown fused solid; clear liquid as a melt.	[5] [7]
Melting Point	25-26 °C	[1]
Boiling Point	125-126 °C at 0.8 mmHg	[1]
Density	1.036 ± 0.06 g/cm ³ (Predicted)	[1]
Refractive Index	1.5385-1.5435 (as melt)	[1] [5]
pKa	6.56 ± 0.20 (Predicted)	[1]
Solubility	Soluble in DMSO (≥ 200 mg/mL)	[3]
Storage Temperature	2-8°C	[1]

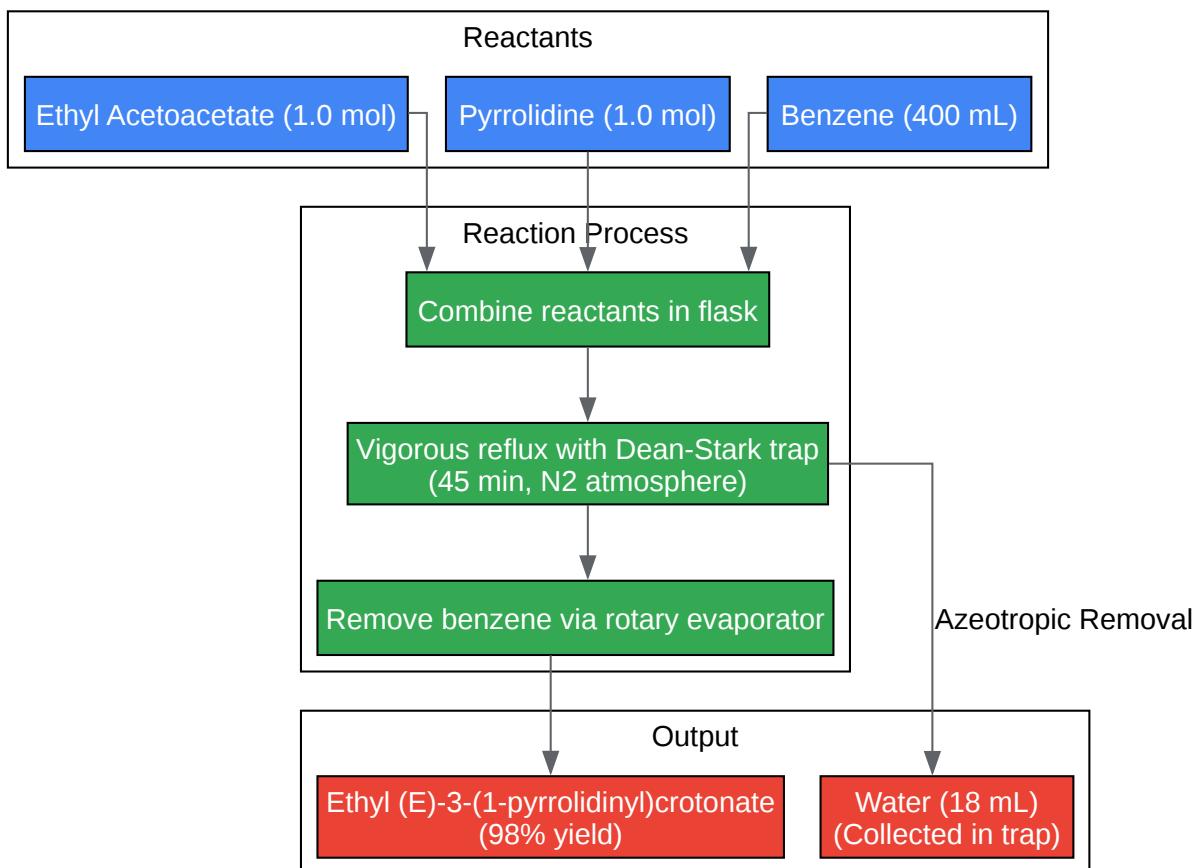
Table 3: Computational Data

Parameter	Value	Source(s)
Topological Polar Surface Area (TPSA)	29.54 Å ²	[3]
LogP	1.5491	[3]
Hydrogen Bond Acceptors	3	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	3	[3]

Synthesis Protocol

The most common and well-documented method for synthesizing **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is via the condensation of ethyl acetoacetate with pyrrolidine, accompanied by the azeotropic removal of water.

Experimental Procedure


The following protocol is adapted from a peer-reviewed procedure published in *Organic Syntheses*.^[8]

Caution: This reaction should be performed in a well-ventilated fume hood. Pyrrolidine is a noxious vapor.

- Reactant Preparation: To a 1-liter, one-necked flask, add ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole). Dissolve the reactants in 400 mL of benzene.
- Apparatus Setup: Fit the flask with a Dean-Stark water separator. Place a condenser equipped with a nitrogen inlet tube on top of the separator.
- Reaction Execution: Place the reaction mixture under a nitrogen atmosphere. Heat the mixture to a vigorous reflux.
- Monitoring and Completion: Continue reflux for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

- Work-up: Once the reaction is complete, remove the benzene solvent using a rotary evaporator.
- Product: The resulting product is highly pure **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** (approx. 180 g, 98% yield), which can often be used in subsequent steps without further purification. [8]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Stereoselective synthesis and NMR characterization of C-24 epimeric pairs of 24-alkyl oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β -enamino ester synthesis by amination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:54716-02-8 | (2E)-3-(1-Pyrrolidinyl)-2-butenoic acid ethyl ester | Chemsoc [chemsoc.com]
- 6. Enamine, enamide synthesis [organic-chemistry.org]
- 7. (Z)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate | 70526-06-6 [chemicalbook.com]
- 8. 1117-37-9 | (E)-Ethyl 3-(dimethylamino)acrylate | Finafloxacin Related | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581037#ethyl-e-3-1-pyrrolidinyl-crotonate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com